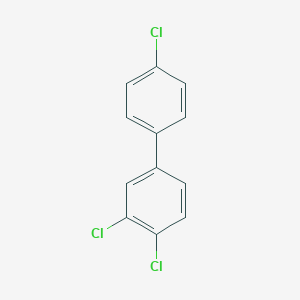

3,4,4'-Trichlorobiphenyl

概要

説明

3,4,4’-Trichlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects. PCBs do not break down readily and are still found in the environment .

準備方法

3,4,4’-Trichlorobiphenyl can be synthesized through various methods. One common synthetic route involves the chlorination of biphenyl. The reaction typically requires a catalyst such as iron(III) chloride and is carried out under controlled conditions to ensure selective chlorination at the desired positions . Industrial production methods often involve large-scale chlorination processes, where biphenyl is reacted with chlorine gas in the presence of a catalyst to produce the desired chlorinated biphenyls .

化学反応の分析

3,4,4’-Trichlorobiphenyl undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include iron(III) chloride for chlorination, hydroxyl radicals for oxidation, and zinc dust for reduction. Major products formed from these reactions include hydroxylated biphenyls and dechlorinated biphenyls .

科学的研究の応用

Chemistry

3,4,4'-Trichlorobiphenyl serves as a model compound for studying the behavior of PCBs in various chemical reactions and environmental conditions. Its unique chlorination pattern allows researchers to investigate:

- Chemical Reactivity : Understanding how this compound reacts under different conditions aids in predicting the behavior of similar compounds in the environment.

- Degradation Pathways : Research focuses on the degradation processes of PCBs in soil and aquatic environments, providing insights into their persistence and potential remediation strategies.

Biology

In biological research, this compound is investigated for its toxicological effects and bioaccumulation potential:

- Endocrine Disruption : Studies indicate that this compound can disrupt endocrine functions in various organisms, leading to reproductive and developmental issues. It primarily interacts with estrogen receptors, affecting cellular functions and signaling pathways.

- Toxicity Assessment : Research has demonstrated cytotoxic effects on various cell lines, contributing to the understanding of PCB toxicity mechanisms.

Medicine

The medical implications of this compound include:

- Health Impact Studies : Investigations into its role as an endocrine disruptor have raised concerns about its potential health impacts on humans and wildlife. The compound's persistence in the environment suggests long-term exposure risks.

- Biomonitoring : Research on human exposure to PCBs often includes monitoring levels of this compound to assess health risks associated with PCB contamination in food and water supplies.

Industry

Historically, this compound was used in industrial applications such as coolants and plasticizers. However, due to environmental regulations banning its use:

- Legacy Contamination Studies : Research continues on methods to remediate contaminated sites where this compound was previously utilized. Understanding its environmental fate is crucial for developing effective cleanup strategies.

- Analytical Techniques : Advanced analytical methods such as gas chromatography coupled with mass spectrometry are employed to detect and quantify this compound in environmental samples.

Case Study 1: Environmental Fate of PCBs

A study examined the degradation pathways of polychlorinated biphenyls in contaminated soil. Results showed that while some PCBs degraded under anaerobic conditions, this compound exhibited significant persistence due to its chemical structure .

Case Study 2: Health Impact Assessment

Research conducted on populations living near industrial sites revealed elevated levels of this compound in blood samples. The study linked these levels to increased rates of endocrine-related disorders among residents .

作用機序

The mechanism of action of 3,4,4’-Trichlorobiphenyl varies with its specific interactions. Dioxin-like PCBs, including 3,4,4’-Trichlorobiphenyl, bind to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes. This mainly involves inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family . This disruption can lead to various toxic effects, including endocrine disruption and carcinogenesis .

類似化合物との比較

3,4,4’-Trichlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

3,3’,4,4’-Tetrachlorobiphenyl: This compound has an additional chlorine atom compared to 3,4,4’-Trichlorobiphenyl, which can affect its chemical reactivity and toxicity.

2,4,4’-Trichlorobiphenyl: This isomer has a different chlorine substitution pattern, leading to variations in its environmental persistence and biological effects.

2,4,5-Trichlorobiphenyl: Another isomer with a distinct chlorine arrangement, influencing its chemical properties and interactions.

The uniqueness of 3,4,4’-Trichlorobiphenyl lies in its specific chlorine substitution pattern, which affects its chemical behavior, environmental persistence, and biological interactions .

生物活性

3,4,4'-Trichlorobiphenyl (3,4,4'-TCB) is a specific isomer of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals that have been widely studied due to their environmental persistence and potential health risks. This article provides an in-depth examination of the biological activity of 3,4,4'-TCB, including its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3,4,4'-TCB has the chemical formula C₁₂H₇Cl₃ and features three chlorine atoms attached to the biphenyl structure. The chlorination pattern at the 3 and 4 positions of one phenyl ring and the 4 position of the other contributes to its unique biological activities and toxicity profile.

Endocrine Disruption

Research indicates that 3,4,4'-TCB can disrupt endocrine functions. In vitro studies have shown that this compound can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms .

Cytotoxicity

Studies have demonstrated that 3,4,4'-TCB exhibits cytotoxic effects on various cell types. For example, it has been shown to induce apoptosis in liver cells through oxidative stress mechanisms .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies PCBs as probably carcinogenic to humans (Group 2A). Epidemiological studies have linked PCB exposure to increased cancer incidence, particularly liver cancer . In animal models, exposure to Aroclor 1254 (a PCB mixture containing 3,4,4'-TCB) resulted in the development of hepatocellular adenomas and carcinomas .

The biological activity of 3,4,4'-TCB is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Binding to AhR leads to the activation of several downstream signaling pathways associated with xenobiotic metabolism and cellular stress responses.

- Receptor Binding : Studies have shown that 3,4,4'-TCB can bind to cytosolic AhR proteins, which is a critical step for its toxic effects .

- Induction of Phase I Enzymes : Upon activation by AhR, 3,4,4'-TCB induces cytochrome P450 enzymes that are involved in the metabolic activation of various compounds .

Yusho Incident

One notable case study is the Yusho incident in Japan during the late 1960s when a cooking oil contaminated with PCBs led to widespread health issues among consumers. Patients exhibited symptoms including chloracne and liver dysfunction. Epidemiological investigations revealed a statistically significant increase in liver cancer among affected individuals .

Occupational Exposure

A study involving over 2500 workers exposed to PCB mixtures during capacitor manufacturing showed an elevated incidence of liver cancer among female workers who had been employed prior to the early 1950s. This highlights the long-term health risks associated with PCB exposure .

Comparative Analysis with Other PCB Congeners

To better understand the unique biological activity of 3,4,4'-TCB, a comparison with other PCB congeners is useful:

| Compound Name | Chemical Formula | Number of Chlorine Atoms | Unique Features |

|---|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl | C₁₂H₆Cl₄ | Four | Higher toxicity potential due to more chlorination |

| 2,2',5-Trichlorobiphenyl | C₁₂H₉Cl₃ | Three | Different chlorination pattern affecting toxicity |

| 2,4-Dichlorobiphenyl | C₁₂H₈Cl₂ | Two | Less toxic; used as an intermediate in synthesis |

The distinct chlorination patterns significantly influence each compound's biological activity and environmental behavior.

特性

IUPAC Name |

1,2-dichloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZANRISAORXTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865914 | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-90-5 | |

| Record name | PCB 37 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU26WI08F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3,4,4'-Trichlorobiphenyl be selectively detected in the presence of other similar compounds?

A1: Yes, this compound can be selectively detected even when other polychlorinated biphenyls (PCBs) are present. Gas chromatography coupled with multiphoton ionization mass spectrometry (GC/MPI-MS) using a 266 nm laser effectively ionizes coplanar PCBs like this compound. This method allows for differentiation from other PCBs, such as 4,4'-dichlorobiphenyl, even if they have similar retention times in gas chromatography. []

Q2: Is there a way to remove this compound from contaminated materials like insulating oil?

A2: Research shows promising results using a channel-type gamma-cyclodextrin assembly for the complete removal of this compound from contaminated insulating oil. [] This method relies on the selective adsorption of the compound into the gamma-cyclodextrin channels. Importantly, this process is reversible, allowing for the recovery of the adsorbed this compound and regeneration of the adsorbent material for reuse. []

Q3: How does the structure of this compound affect its distribution in the human body?

A3: Studies analyzing blood and adipose tissue samples indicate that this compound is sometimes detectable in blood but not always found in adipose tissue, unlike other PCB isomers. [] This finding suggests potential differences in the distribution and accumulation patterns of this compound compared to higher chlorinated PCBs, which generally exhibit lower and more consistent blood/adipose tissue ratios. []

Q4: Can the fluorescence of this compound be enhanced for sensitive detection in environmental samples?

A4: Yes, using a polyoxyethylene(10) laurylether (POLE) medium significantly enhances the fluorescence of this compound. This enhancement forms the basis of a sensitive spectrofluorimetric method capable of detecting trace amounts (detection limit: 4.9 ng/mL) of this compound, even in complex matrices like seawater. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。